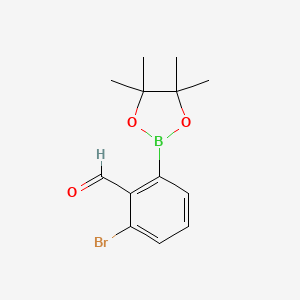
9-Bromo-2,7-di-tert-butyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-2,7-di-tert-butyl-9H-fluorene: is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 7th positions on the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-di-tert-butyl-9H-fluorene typically involves the bromination of 2,7-di-tert-butylfluorene. One common method includes the reaction of 2,7-di-tert-butylfluorene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 9-Bromo-2,7-di-tert-butyl-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 9-amino-2,7-di-tert-butylfluorene or 9-thio-2,7-di-tert-butylfluorene can be obtained.
Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: 9-Bromo-2,7-di-tert-butyl-9H-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Biological Probes: It can be modified to create fluorescent probes for biological imaging and diagnostics.
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, although specific examples are limited.
Industry:
Photovoltaics: Used in the development of organic photovoltaic cells for solar energy conversion.
Catalysis: Employed as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mécanisme D'action
The mechanism of action of 9-Bromo-2,7-di-tert-butyl-9H-fluorene largely depends on its application. In organic electronics, the compound functions by facilitating charge transport due to its conjugated system. The tert-butyl groups provide steric hindrance, which can enhance the stability and performance of the materials in which it is incorporated .
Comparaison Avec Des Composés Similaires
2,7-Di-tert-butylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
9,9’-Spirobi[fluorene]: Contains a spiro linkage, offering different electronic properties compared to 9-Bromo-2,7-di-tert-butyl-9H-fluorene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional bromine atoms, increasing its reactivity in further functionalization reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials for electronic applications.
Propriétés
Formule moléculaire |
C21H25Br |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
9-bromo-2,7-ditert-butyl-9H-fluorene |
InChI |
InChI=1S/C21H25Br/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19H,1-6H3 |
Clé InChI |
KXRIJPFWXCFXJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2Br)C=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)





![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)




